

Application Notes and Protocols for Suzuki Coupling with Benzymorpholine Derivatives

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Compound of Interest

Compound Name: (4-Benzylmorpholin-2-ylmethyl)methylamine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds incorporating a benzymorpholine moiety. This reaction is a powerful tool for carbon-carbon bond formation, enabling the creation of diverse molecular scaffolds for drug discovery and development.

Introduction

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex.^{[1][2]} This methodology is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.^[3] The synthesis of molecules containing benzymorpholine substructures is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the morpholine ring, such as improved aqueous solubility and metabolic stability.

This protocol will focus on two primary approaches for incorporating the benzymorpholine scaffold:

- Route A: Coupling of a (halobenzyl)morpholine derivative with an arylboronic acid or ester.

- Route B: Coupling of a (morpholinobenzyl)boronic acid or ester with an aryl halide.

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions involving benzylmorpholine derivatives. These values are based on typical yields and conditions reported for analogous Suzuki couplings of benzyl halides and related substrates.^[4]^[5] Optimal conditions for specific substrates may vary and require further optimization.

Table 1: Suzuki Coupling of 4-(4-Bromobenzyl)morpholine with Various Arylboronic Acids (Route A)

Entry	Arylboronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Toluene/H ₂ O	100	12	85
2	4-Methoxyphenylboronic acid	PdCl ₂ (dppf) (3)	-	CS ₂ CO ₃	Dioxane/H ₂ O	90	16	92
3	3-Pyridylboronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃	DMF/H ₂ O	110	10	78
4	4-(Trifluoromethyl)phenylboronic acid	Pd ₂ (dba) ₃ (1.5)	XPhos (3)	K ₂ CO ₃	THF/H ₂ O	80	24	75

Table 2: Suzuki Coupling of (4-(Morpholinomethyl)phenyl)boronic Acid with Various Aryl Halides (Route B)

Entry	Aryl Halide	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromonitrobenzene	Pd(OAc) ₂ (2)	JohnPhos (4)	K ₂ CO ₃	DMF	140	0.3 (MW)	88
2	3-Chloropyridine	PdCl ₂ (dppf) (3)	-	Cs ₂ CO ₃	Dioxane/H ₂ O	100	18	72
3	1-Iodonaphthalene	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃	Toluene/EtOH/H ₂ O	85	12	90
4	4-Bromobenzonitrile	Pd ₂ (dba) ₃ (1.5)	SPhos (3)	K ₃ PO ₄	1,4-Dioxane	100	14	81

Experimental Protocols

General Considerations:

- All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.^[4]
- Reagents should be of high purity. Arylboronic acids can be sensitive to air and moisture and should be stored appropriately.
- Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki Coupling of 4-(4-Bromobenzyl)morpholine with an Arylboronic Acid (Route A)

This protocol describes a typical procedure for the coupling of a benzyl halide derivative with an arylboronic acid.

Materials:

- 4-(4-Bromobenzyl)morpholine (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
- Phosphine ligand (e.g., SPhos, 4 mol%)
- Base (e.g., K₃PO₄, 3.0 equiv)
- Anhydrous solvent (e.g., Toluene)
- Degassed water

Procedure:

- To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-(4-bromobenzyl)morpholine, the arylboronic acid, palladium catalyst, phosphine ligand, and base.
- Evacuate the flask and backfill with an inert gas (repeat three times).
- Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M) and degassed water (typically 10-20% of the solvent volume) via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 10-24 hours).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Protocol 2: General Procedure for Suzuki Coupling of (4-(Morpholinomethyl)phenyl)boronic Acid with an Aryl Halide (Route B)

This protocol outlines a typical procedure for the coupling of a benzylboronic acid derivative with an aryl halide. Microwave irradiation can be employed to shorten reaction times.^[5]

Materials:

- (4-(Morpholinomethyl)phenyl)boronic acid (1.5 equiv)
- Aryl halide (1.0 equiv)
- Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
- Phosphine ligand (e.g., JohnPhos, 10 mol%)
- Base (e.g., K₂CO₃, 3.0 equiv)
- Anhydrous solvent (e.g., DMF)

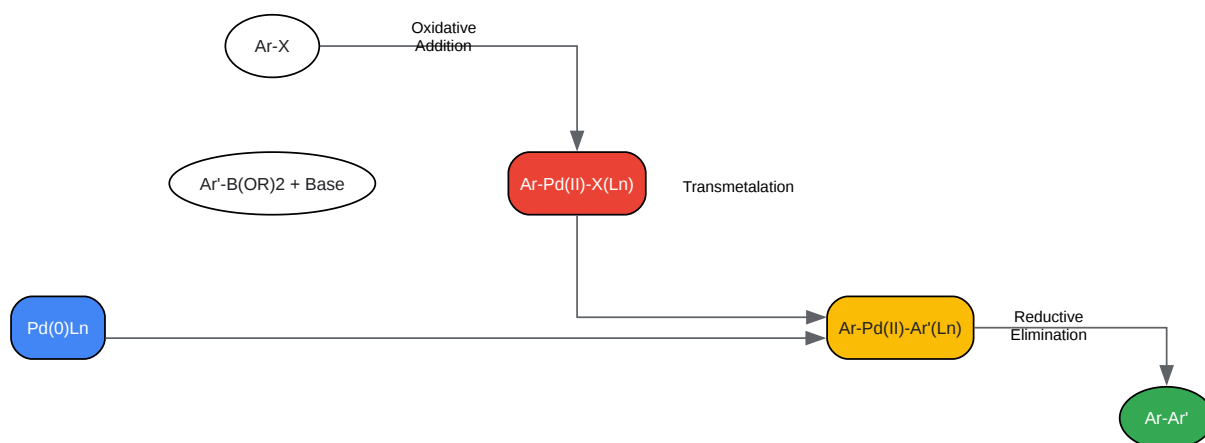
Procedure (Microwave Conditions):

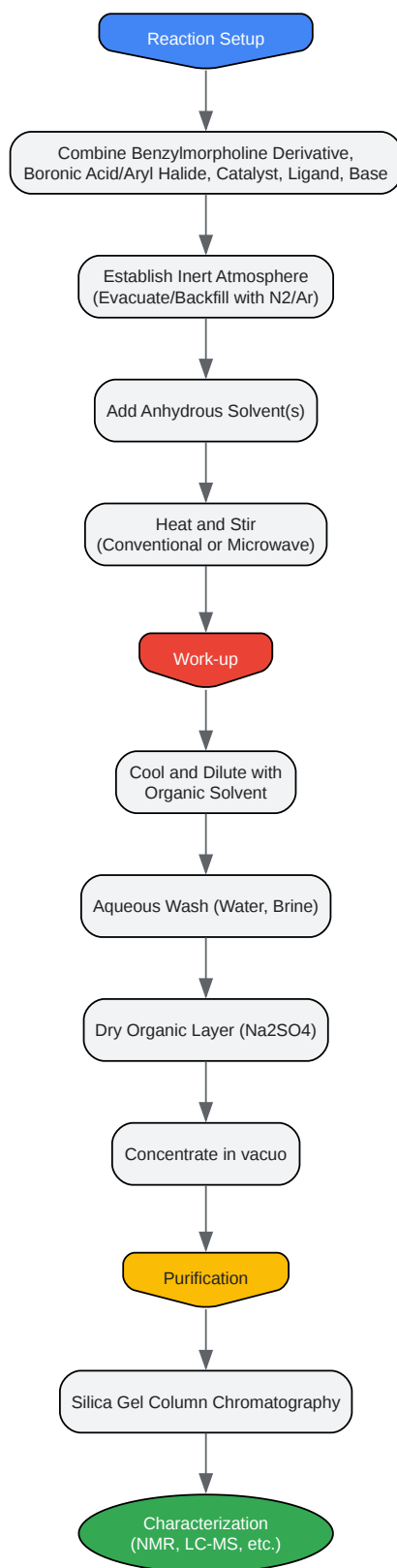
- In a microwave reaction vial, combine the (4-(morpholinomethyl)phenyl)boronic acid, aryl halide, palladium catalyst, phosphine ligand, and base.
- Add the anhydrous solvent (e.g., DMF, to achieve a concentration of ~0.5 M).
- Seal the vial and place it in the microwave reactor.

- Heat the reaction mixture to the specified temperature (e.g., 140 °C) for the designated time (e.g., 20 minutes).^[5]
- After the reaction is complete, cool the vial to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.





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